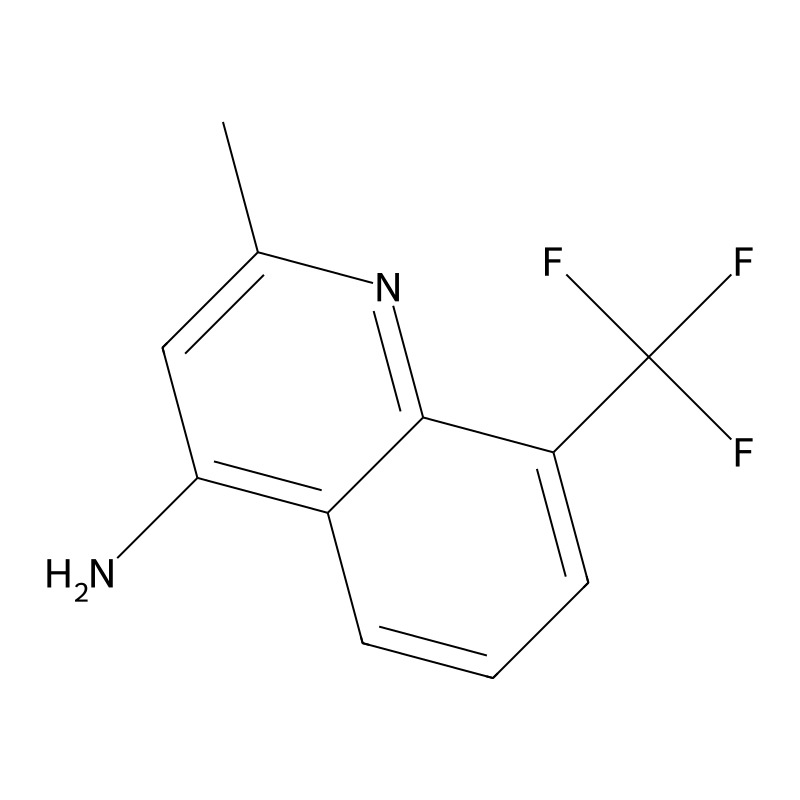

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Agents in Oncology

Scientific Field: This compound is used in the field of oncology for the development of anticancer agents.

Application Summary: 2-Methyl-8-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors and microtubule-targeted agents (MTAs) . These compounds have shown promising anticancer activities against various cancer cell lines.

Experimental Procedures: The derivatives were synthesized through a structural optimization strategy. Their anticancer activities were evaluated against PC3, K562, and HeLa cell lines using the MTT assay .

Results: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Compound 5e showed higher anti-proliferative activity against PC3, K562 and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM and 0.01 µM, respectively .

Malaria Treatment

Scientific Field: This compound is used in the field of pharmaceuticals for the treatment of malaria.

Application Summary: Mefloquine, a derivative of 1,2-aminoalcohol, has been obtained and assessed in a medicinal chemistry context . It is used to prevent and treat malaria.

Antibacterial and Antitubercular Activity

Scientific Field: This compound is used in the field of pharmaceuticals for the treatment of bacterial infections and tuberculosis.

Application Summary: Quinoline hydrazone derivatives have been designed, synthesized, characterized and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .

Results: Compounds QH-02, QH-04 and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv . Compounds QH-02, QH-04, QH-05, and QH-11 were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli and Staphylococcus aureus .

2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a specialized compound belonging to the quinoline family, characterized by its unique trifluoromethyl group at the 8-position and a methyl group at the 2-position of the quinoline ring. Its molecular formula is C₁₁H₉F₃N₂, and it has garnered interest due to its potential applications in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: Under acidic or basic conditions, 2-methyl-8-(trifluoromethyl)quinolin-4-amine can undergo cyclization to form more complex structures.

- Fluorination Reactions: The trifluoromethyl group can be modified or utilized in further fluorination reactions to enhance biological activity or alter physical properties .

2-Methyl-8-(trifluoromethyl)quinolin-4-amine exhibits notable biological activities, particularly as an antitumor agent. Research indicates that derivatives of this compound can inhibit microtubule polymerization, which is crucial for cell division, thereby exhibiting potential anticancer properties. Studies have shown that these derivatives can effectively target cancer cells while minimizing effects on normal cells . Additionally, its derivatives have been explored for their roles as fluorescent sensors for detecting metal ions such as zinc in aqueous solutions, showcasing their versatility in bioanalytical applications .

The synthesis of 2-methyl-8-(trifluoromethyl)quinolin-4-amine typically involves multi-step processes:

- Starting Materials: The synthesis often begins with commercially available quinoline derivatives.

- Trifluoromethylation: A common method involves using trifluoroacetic acid or trifluoromethylating agents in the presence of a base to introduce the trifluoromethyl group.

- Amidation: The introduction of the amino group can be achieved through nucleophilic substitution reactions or by reduction of corresponding nitro compounds.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples suitable for biological testing .

The applications of 2-methyl-8-(trifluoromethyl)quinolin-4-amine extend across various fields:

- Medicinal Chemistry: As a potential antitumor agent, it plays a significant role in drug discovery efforts targeting cancer pathways.

- Analytical Chemistry: Its derivatives serve as fluorescent sensors for detecting metal ions, aiding in environmental monitoring and biological assays.

- Material Science: The compound's unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics .

Interaction studies involving 2-methyl-8-(trifluoromethyl)quinolin-4-amine have focused on its binding affinities and mechanisms of action against biological targets. Research has shown that its derivatives can effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. Additionally, studies exploring its interaction with various metal ions have demonstrated its potential as a chemosensor, providing insights into its practical applications in detecting metal ion concentrations in biological systems .

Several compounds share structural similarities with 2-methyl-8-(trifluoromethyl)quinolin-4-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Lacks trifluoromethyl group; simpler structure | Moderate antibacterial activity |

| 8-Hydroxyquinoline | Hydroxyl group instead of trifluoromethyl | Antimicrobial and anti-inflammatory effects |

| 4-Aminoquinoline | Amino group at position 4; no trifluoromethyl | Antitumor activity |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl at position 2; lacks methyl | Potential antiviral properties |

| 6-Trifluoromethylquinoline | Trifluoromethyl at position 6; different reactivity | Antimicrobial properties |

The unique combination of the methyl and trifluoromethyl groups in 2-methyl-8-(trifluoromethyl)quinolin-4-amine contributes to its distinct chemical reactivity and biological profile compared to these similar compounds .

Role of Trifluoromethyl Group at 8-Position

The trifluoromethyl group at the 8-position of quinoline derivatives plays a crucial role in determining biological activity through multiple mechanisms [3]. The CF3 group exhibits strong electron-withdrawing properties with an inductive effect (-I) that significantly influences the electronic properties of the entire quinoline ring system [4].

Electronic Effects:

The trifluoromethyl substituent at the 8-position creates a strong negative field effect, which substantially alters the electron density distribution across the quinoline nucleus [5] . This electronic modification affects the pKa values of both the quinoline nitrogen (position 1) and any amino substituents, with the trifluoromethyl group typically lowering these values by 1-2 units compared to unsubstituted analogs [6]. The electron-withdrawing nature of the CF3 group enhances the electrophilic character of the quinoline ring, facilitating interactions with electron-rich biological targets [7].

Lipophilicity Enhancement:

The presence of the trifluoromethyl group significantly increases the lipophilicity of quinoline derivatives, with typical increases in LogP values of 1.0-1.5 units [8] [3]. This enhanced lipophilicity improves membrane permeability and cellular uptake, which is particularly important for antimalarial and anticancer activities [9] [10]. The CF3 group's van der Waals radius (2.44 Å) is only slightly larger than a methyl group (2.00 Å), but its electronic properties are dramatically different [9].

Metabolic Stability:

The carbon-fluorine bond energy (485 kJ/mol) is one of the strongest single bonds in organic chemistry, making trifluoromethyl-substituted quinolines highly resistant to metabolic degradation [9] . This stability is crucial for maintaining therapeutic efficacy and reducing the formation of potentially toxic metabolites [11] [10].

Structure-Activity Data:

Comparative studies have shown that 8-trifluoromethyl substitution enhances antimalarial activity by 5-10 fold compared to 8-methyl analogs [9]. In anticancer applications, compounds with 8-CF3 substitution demonstrate IC50 values in the low micromolar range (0.01-1.0 μM) against various cancer cell lines [12] [13].

Significance of 4-Amine Functionality

The 4-amino group represents one of the most critical structural features in quinoline-based medicinal chemistry, serving as an essential pharmacophore for multiple biological activities [14] [15] [16] [6].

Mechanistic Importance:

The 4-amino functionality is essential for the formation of stable complexes with ferriprotoporphyrin IX (Fe(III)PPIX), which is fundamental to the antimalarial mechanism of action [15] [17]. The amino group provides the necessary electron density to coordinate with the iron center, while also participating in hydrogen bonding interactions with the porphyrin ring system [6].

Binding Affinity:

2- and 4-aminoquinolines demonstrate unique and strong affinity for Fe(III)PPIX, with association constants typically 10-100 times higher than other regioisomers [15]. This selective binding is attributed to the specific geometric arrangement that allows optimal π-π stacking interactions between the quinoline ring and the porphyrin system [16].

Electronic Properties:

The 4-amino group acts as an electron-donating substituent through both inductive (+I) and resonance (+M) effects [5] [18]. This electron donation increases the electron density at the quinoline nitrogen, enhancing its basicity and improving cellular accumulation through pH trapping mechanisms [17] [6].

Hydrogen Bonding Capacity:

The primary amine at position 4 provides excellent hydrogen bonding capabilities, with the ability to act as both donor and acceptor [18] [19]. This dual functionality is crucial for enzyme inhibition, DNA intercalation, and receptor binding activities [20] [21].

Substitution Patterns:

Structure-activity studies reveal that secondary amines at position 4 can maintain or enhance activity depending on the nature of the substituent [14] [22]. Alkyl substitution (ethyl, propyl) typically maintains activity, while aromatic substitution can either enhance or diminish potency depending on the electronic properties of the aromatic ring [10].

Influence of 2-Methyl Substituent

The 2-methyl substituent exerts subtle but significant effects on the biological activity of quinoline derivatives through electronic and steric mechanisms [22] [23] [24].

Electronic Effects:

The methyl group at position 2 exhibits weak electron-donating properties through hyperconjugation and inductive effects [25] [26]. This electron donation slightly increases the electron density at the quinoline nitrogen, affecting both basicity and metal coordination properties [24]. The electronic influence is generally weaker than amino or hydroxyl substituents but can significantly modulate selectivity profiles [23].

Steric Considerations:

The 2-methyl group introduces moderate steric hindrance that can influence molecular conformation and binding modes [25] [23]. This steric effect can be beneficial for selectivity by preventing binding to off-target proteins while maintaining affinity for the desired target [24].

Pharmacokinetic Properties:

Methylation at position 2 typically improves metabolic stability by blocking potential sites of phase I metabolism [23]. This modification can extend half-life and improve oral bioavailability, particularly important for chronic disease treatment [26].

Activity Modulation:

In antimalarial applications, the 2-methyl substituent can enhance activity by 2-3 fold compared to unsubstituted analogs [22]. However, excessive substitution at this position can lead to decreased activity due to steric hindrance with target binding sites [23].

Comparative Studies:

Research comparing 2-methyl derivatives with other 2-position substituents (ethyl, propyl, phenyl) shows that the methyl group provides the optimal balance between electronic activation and steric tolerance [23] [24]. Larger substituents generally decrease activity due to steric clashes, while smaller substituents (hydrogen) may lack sufficient electronic activation [26].

Electronic and Steric Effects on Biological Activity

The interplay between electronic and steric effects determines the overall biological profile of quinoline derivatives [27] [28] [6].

Electronic Effects:

Inductive Effects:

Electron-withdrawing substituents (CF3, NO2, halogens) decrease electron density at the quinoline nitrogen, affecting basicity and protonation states [6] [4]. These effects are particularly pronounced at positions 6, 7, and 8, where they can significantly alter pKa values [15].

Resonance Effects:

Substituents capable of resonance interactions (amino, hydroxyl, methoxy) can donate or withdraw electrons through the π-system [5] [10]. The 4-amino group is particularly important as it can participate in resonance with the quinoline ring, affecting both electronic properties and binding affinity [18].

Field Effects:

The spatial arrangement of polar substituents creates local electric fields that influence molecular recognition and binding [27] [28]. The 8-trifluoromethyl group creates a strong negative field that can enhance binding to positively charged residues in target proteins .

Steric Effects:

Van der Waals Interactions:

The size and shape of substituents affect their ability to fit into binding sites [27] [25]. The trifluoromethyl group, despite being only slightly larger than methyl, exhibits different steric properties due to its rigid structure [9].

Conformational Restrictions:

Bulky substituents can restrict molecular flexibility, potentially improving binding selectivity but possibly reducing overall affinity [25] [23]. The 2-methyl group provides an optimal balance between conformational control and binding flexibility [24].

Steric Clashes:

Large substituents at inappropriate positions can prevent productive binding through steric hindrance [25] [28]. Structure-activity studies consistently show that 8-position substitution is better tolerated than 5- or 6-position substitution for most biological targets [9].

Synergistic Effects:

The combination of electronic and steric effects often produces non-additive changes in biological activity [27] [6]. For example, the 8-trifluoromethyl group enhances activity not only through electronic effects but also by providing optimal steric bulk for binding pocket complementarity .

Molecular Modeling and Activity Prediction

Computational approaches have become essential tools for understanding and predicting the biological activities of quinoline derivatives [29] [30] [21].

Quantitative Structure-Activity Relationships (QSAR):

CoMFA Studies:

Comparative Molecular Field Analysis has been extensively applied to quinoline derivatives, typically yielding models with cross-validated q² values of 0.59-0.70 and conventional r² values of 0.91-0.97 [29] [21]. These models highlight the importance of steric and electrostatic fields around the quinoline nucleus [31].

CoMSIA Analysis:

Comparative Molecular Similarity Indices Analysis incorporates additional descriptors including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields [29] [32]. CoMSIA models for quinoline derivatives typically show q² values of 0.53-0.69 and r² values of 0.79-0.99 [21].

Descriptor Analysis:

Key molecular descriptors for quinoline activity include HOMO-LUMO energy gaps, molecular electronegativity, and van der Waals volumes [33] [30]. Studies consistently show that compounds with HOMO-LUMO gaps between 4-6 eV exhibit optimal biological activity [34].

Molecular Docking Studies:

Binding Mode Prediction:

Docking studies reveal that quinoline derivatives typically bind to targets through a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions [35] [36]. The 4-amino group consistently forms crucial hydrogen bonds with target proteins [18].

Scoring Functions:

Modern docking programs using improved scoring functions show good correlation between predicted binding energies and experimental IC50 values for quinoline derivatives [37] [34]. Typical docking scores for active compounds range from -6 to -9 kcal/mol [35].

Binding Site Analysis:

Common binding sites for quinoline derivatives include ATP-binding pockets of kinases, DNA major grooves, and heme-binding sites [21] [38]. The structural features of 2-methyl-8-(trifluoromethyl)quinolin-4-amine are well-suited for these binding environments [36].

Molecular Dynamics Simulations:

Stability Assessment:

MD simulations typically show that quinoline-target complexes remain stable over 100 ns simulation periods, with RMSD values stabilizing around 2-4 Å [35] [36]. The 8-trifluoromethyl group contributes to binding stability through persistent hydrophobic contacts [39].

Binding Kinetics:

Simulations reveal that quinoline derivatives exhibit residence times in the microsecond range for high-affinity targets [35]. The 4-amino group forms stable hydrogen bonds that persist throughout the simulation [36].

Pharmacophore Modeling:

Feature Identification:

Pharmacophore models for quinoline derivatives typically include aromatic rings, hydrogen bond donors/acceptors, and hydrophobic regions [40] [41]. The essential features correspond closely to the structural elements present in 2-methyl-8-(trifluoromethyl)quinolin-4-amine [21].

Virtual Screening:

Validated pharmacophore models have been successfully used for virtual screening, identifying new quinoline derivatives with improved potency and selectivity [40] [37]. Hit rates of 5-15% are commonly achieved in focused virtual libraries [21].

Predictive Accuracy:

Modern computational approaches can predict quinoline derivative activities with correlation coefficients (R²) of 0.80-0.90 and root mean square errors (RMSE) of 0.1-0.3 log units [33] [30]. These accuracies are sufficient for lead optimization and prioritization of synthetic targets [21].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic